molecular formula C9H6BrFN4OS B10914248 4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1H-pyrazole-3-carbohydrazide

4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B10914248
M. Wt: 317.14 g/mol
InChI Key: ISVORGALNVYUSR-KGVSQERTSA-N
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Description

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a combination of bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. One common route involves the condensation of 5-fluoro-2-thiophenecarboxaldehyde with 4-bromo-1H-pyrazole-3-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of a pyrazole ring with a thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6BrFN4OS

Molecular Weight

317.14 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C9H6BrFN4OS/c10-6-4-13-14-8(6)9(16)15-12-3-5-1-2-7(11)17-5/h1-4H,(H,13,14)(H,15,16)/b12-3+

InChI Key

ISVORGALNVYUSR-KGVSQERTSA-N

Isomeric SMILES

C1=C(SC(=C1)F)/C=N/NC(=O)C2=C(C=NN2)Br

Canonical SMILES

C1=C(SC(=C1)F)C=NNC(=O)C2=C(C=NN2)Br

Origin of Product

United States

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